molecular formula C17H15ClN4O4S2 B2463373 (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone CAS No. 886953-10-2

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone

Cat. No. B2463373
M. Wt: 438.9
InChI Key: OVCPXGRAKKUFAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroanalytical data such as IR, 1H, 13C NMR, and mass spectral data .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various techniques such as NMR, IR, and mass spectrometry. For example, the 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the compound, respectively .

Scientific Research Applications

Antimicrobial Activity

Compounds structurally related to (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone have been studied for their antimicrobial properties. Patel et al. (2011) synthesized derivatives with varying degrees of activity against bacteria and fungi, indicating potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Biological Activity

Mhaske et al. (2014) investigated derivatives for their in vitro antibacterial activity, demonstrating moderate to good antimicrobial effects (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Insecticidal Activity

Ding et al. (2019) found that certain derivatives showed notable insecticidal activities against armyworm, suggesting their potential use in pest control (Ding, Pan, Yin, Tan, & Zhang, 2019).

Anti-mycobacterial Potential

Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new chemotype against Mycobacterium tuberculosis, suggesting a role in treating tuberculosis (Pancholia, Dhameliya, Shah, Jadhavar, Sridevi, Yogeshwari, Sriram, & Chakraborti, 2016).

Corrosion Inhibition

Singaravelu, Bhadusha, & Dharmalingam (2022) explored the use of related compounds as corrosion inhibitors for mild steel in acidic medium, showing significant inhibition efficiency (Singaravelu, Bhadusha, & Dharmalingam, 2022).

Anticancer and Antituberculosis Studies

Mallikarjuna et al. (2014) synthesized derivatives showing significant anticancer and antituberculosis activities, highlighting their potential in medical applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Structural Characterization and Docking Studies

Lv et al. (2013) and Shahana & Yardily (2020) conducted structural characterization and docking studies on similar compounds, aiding in understanding their antibacterial activity (Lv, Ding, & Zhao, 2013); (Shahana & Yardily, 2020).

Anti-inflammatory Activity

Ahmed, Molvi, & Khan (2017) synthesized novel derivatives and evaluated them for anti-inflammatory activity, showing promising results (Ahmed, Molvi, & Khan, 2017).

Imaging in Parkinson's Disease

Wang et al. (2017) synthesized a compound related to (4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone for potential use in PET imaging for Parkinson's disease (Wang, Gao, Xu, & Zheng, 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, such as antimicrobial or antiproliferative activities .

properties

IUPAC Name

[4-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S2/c1-26-11-3-2-10(18)15-14(11)19-17(28-15)21-8-6-20(7-9-21)16(23)12-4-5-13(27-12)22(24)25/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCPXGRAKKUFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone

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